molecular formula C13H11BFNO3 B1387922 (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid CAS No. 874288-06-9

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1387922
CAS No.: 874288-06-9
M. Wt: 259.04 g/mol
InChI Key: IMEVTROIYKNWMT-UHFFFAOYSA-N
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Description

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C₁₃H₁₁BFNO₃ It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a carbamoyl group substituted with a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-fluoroaniline with a suitable carbonyl compound to form the carbamoyl intermediate.

    Boronic Acid Formation: The carbamoyl intermediate is then reacted with a boronic acid derivative, such as phenylboronic acid, under conditions that facilitate the formation of the boronic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the boronic acid group can be replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides to form biaryl compounds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, to facilitate deprotonation in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Phenyl Derivatives: Resulting from substitution reactions.

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Industry:

    Materials Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in its use as a catalyst and in bioconjugation applications.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the carbamoyl and fluorophenyl groups, making it less versatile in certain reactions.

    (4-Carbamoylphenyl)boronic Acid: Similar structure but without the fluorophenyl substitution, affecting its reactivity and applications.

Uniqueness: (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the carbamoyl and fluorophenyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to simpler boronic acids.

This compound’s versatility and unique properties make it a valuable tool in both research and industrial applications

Properties

IUPAC Name

[4-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEVTROIYKNWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660256
Record name {4-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-06-9
Record name B-[4-[[(2-Fluorophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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